molecular formula C28H24N4+2 B12839236 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))

1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))

Cat. No.: B12839236
M. Wt: 416.5 g/mol
InChI Key: HMGNIPIZYSIFCH-UHFFFAOYSA-N
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Description

1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) is a chemical compound with the molecular formula C28H26Br2N4+2. . This compound is characterized by its unique structure, which includes a phenylene group linked to two bipyridinium units via methylene bridges. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) typically involves the selective functionalization of an acyclic tetraamine, followed by dimerization and hydrolyzation/tosylation to obtain a 1,4-phenylenebis-methylene bridged hexatosyl acyclic precursor. This precursor is then cyclized to obtain a hexatosyl cyclam dimer, which is subsequently detosylated and basified to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The bipyridinium units can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a wide range of substituted derivatives .

Mechanism of Action

The mechanism of action of 1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) involves its ability to form stable complexes with metal ions. The bipyridinium units act as ligands, coordinating with metal centers to form various coordination compounds. These complexes can exhibit unique properties, such as photochromism and thermochromism, depending on the metal ions and the specific coordination environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it highly versatile for various scientific research applications, particularly in the fields of coordination chemistry and materials science .

Properties

Molecular Formula

C28H24N4+2

Molecular Weight

416.5 g/mol

IUPAC Name

4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium

InChI

InChI=1S/C28H24N4/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25/h1-20H,21-22H2/q+2

InChI Key

HMGNIPIZYSIFCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5

Origin of Product

United States

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